An In-depth Technical Guide to the L-glutamic acid salt of AT9283
An In-depth Technical Guide to the L-glutamic acid salt of AT9283
Introduction
AT9283 is a potent, multi-targeted small molecule inhibitor with significant activity against several key kinases implicated in oncology, most notably Aurora A and Aurora B.[1][2] These serine/threonine kinases are crucial regulators of mitosis, and their overexpression is a common feature in a wide range of human cancers, making them attractive targets for therapeutic intervention.[1][3][4] AT9283 also demonstrates potent inhibitory action against other kinases such as Janus Kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), which are often involved in hematological malignancies.[1][2][5][6]
The development of active pharmaceutical ingredients (APIs) into viable drug products often requires the formation of salts. This strategy is employed to enhance critical physicochemical properties such as solubility, stability, and bioavailability. This guide provides a detailed technical overview of the L-glutamic acid salt of AT9283, focusing on its structure, mechanism of action, methods for characterization, and its preclinical and clinical significance.
Chemical Structure and Properties
The L-glutamic acid salt of AT9283 is formed through an acid-base reaction between the basic AT9283 molecule and the acidic L-glutamic acid.
AT9283 (Free Base):
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IUPAC Name: 1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea[7]
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Molecular Formula: C₁₉H₂₃N₇O₂[7]
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Molecular Weight: 381.43 g/mol [5]
L-glutamic acid:
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Description: A naturally occurring, non-essential amino acid that serves as a major excitatory neurotransmitter in the central nervous system.
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Properties: It possesses two carboxylic acid groups and one amino group, allowing it to act as an acid in salt formation.
L-glutamic acid salt of AT9283: The formation of the salt involves the protonation of one or more of the basic nitrogen atoms on the AT9283 molecule by a proton from one of the carboxylic acid groups of L-glutamic acid. This ionic interaction is key to the altered physical properties of the resulting salt compared to the free base. The improved thermodynamic solubility of the salt form is a significant advantage for formulation and in vivo applications.[8]
Physicochemical Properties Summary
| Property | AT9283 (Free Base) | L-glutamic acid salt of AT9283 | Rationale for Salt Formation |
| Solubility | Poor aqueous solubility | Enhanced aqueous solubility | To improve dissolution and potential bioavailability for therapeutic use.[8] |
| Stability | Subject to degradation | Potentially improved solid-state stability | Crystalline salt forms are often more stable than the amorphous free base. |
| Hygroscopicity | Variable | Dependent on crystalline form | Characterization is crucial to determine handling and storage requirements. |
Mechanism of Action: Dual Aurora Kinase Inhibition
AT9283 exerts its primary anti-cancer effects by potently inhibiting Aurora kinases A and B, which are essential for the proper execution of mitosis.[1][2]
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Aurora A: Plays a critical role in centrosome maturation, separation, and the assembly of a bipolar mitotic spindle.[1][4]
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Aurora B: A key component of the Chromosomal Passenger Complex (CPC), which ensures correct chromosome-microtubule attachments, alignment at the metaphase plate, and execution of cytokinesis.[1][4][9]
Inhibition of Aurora B is the dominant phenotype observed in cells treated with AT9283.[8] This inhibition disrupts a critical phosphorylation event: the phosphorylation of Histone H3 at Serine 10 (p-H3(Ser10)).[10][11] This event is a hallmark of mitotic cells and is essential for proper chromosome condensation and segregation.[11][12]
The downstream consequences of AT9283-mediated Aurora B inhibition are catastrophic for a dividing cancer cell:
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Failed Cytokinesis: The cell is unable to complete the final step of cell division.
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Endoreduplication: The cell re-replicates its DNA without dividing, leading to polyploidy.
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Apoptosis: The accumulation of mitotic errors and genomic instability ultimately triggers programmed cell death.[1][8][13]
This mechanism forms the basis for AT9283's potent anti-proliferative activity in a wide range of tumor cell lines.[10]
Caption: Workflow for the synthesis and characterization of the AT9283 salt.
Preclinical and Clinical Significance
AT9283 has undergone extensive evaluation in both preclinical models and clinical trials, primarily focusing on hematological malignancies and solid tumors. [14][15][16][17] Preclinical Findings:
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Demonstrated potent anti-proliferative activity against a broad range of cancer cell lines, with IC50 values often in the low nanomolar range. [10]* Showed significant efficacy in human tumor xenograft models, correlating with the inhibition of the p-H3(Ser10) biomarker in tumor tissues. [10][18]* The mechanism of action, consistent with Aurora B inhibition, was confirmed by observing endoreduplication and apoptosis in treated cells. [13] Clinical Trials:
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Phase I and II clinical trials have been conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of AT9283 in patients with relapsed or refractory cancers, including acute leukemia and advanced solid tumors. [14][15][19][20][21]* The maximum tolerated dose (MTD) was established in these studies, with myelosuppression being a common dose-limiting toxicity, which is consistent with the on-target effect of inhibiting mitosis in rapidly dividing hematopoietic cells. [16][20][21]* While the trials demonstrated that AT9283 was generally well-tolerated and showed pharmacodynamic evidence of target inhibition, clinical responses as a single agent were modest. [15][16][17]This has prompted further investigation into combination therapies. [13]
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for AT9283 Potency
This protocol describes a method to determine the IC50 value of the AT9283 salt against Aurora B kinase.
Principle: The assay measures the phosphorylation of a peptide substrate by the kinase enzyme. The amount of phosphorylation is quantified, often using a luminescence-based system that measures the amount of ATP consumed (ADP produced). [22] Methodology:
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Reagent Preparation:
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Prepare a kinase buffer (e.g., 25 mM Tris, pH 8.5, 5 mM MgCl₂, 1 mM DTT). [5] * Prepare a stock solution of the AT9283 salt in anhydrous DMSO. Perform a serial dilution to create a range of test concentrations.
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Prepare a solution of recombinant human Aurora B enzyme in kinase buffer.
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Prepare a mix of biotinylated peptide substrate and ATP in kinase buffer. [5]2. Assay Procedure:
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Add 5 µL of each AT9283 dilution to the wells of a 384-well microplate.
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Add 10 µL of the Aurora B enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well.
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Incubate the plate at 30°C for 60 minutes.
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Stop the reaction by adding a solution containing EDTA. [5]3. Detection:
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For an ADP-Glo™ based assay: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate for 40 minutes. [22] * Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes. [22] * Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each AT9283 concentration relative to DMSO-only controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
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Protocol 2: Cell-Based Assay for Anti-proliferative Activity (MTT Assay)
This protocol determines the concentration of the AT9283 salt that inhibits cell growth by 50% (GI50).
Principle: The MTT assay is a colorimetric method that measures the metabolic activity of cells as an indicator of their viability. [23][24][25]Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. [23][25] Methodology:
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Cell Plating:
-
Harvest exponentially growing cancer cells (e.g., HCT116) and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the AT9283 salt in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various drug concentrations (including a vehicle-only control).
-
Incubate for 72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well. [23][26] * Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible. [26][27]4. Solubilization and Measurement:
-
Add 100 µL of solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [26] * Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete solubilization. [26] * Measure the absorbance at 570 nm using a microplate reader. [27]5. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell growth inhibition for each concentration compared to the vehicle control.
-
Plot the percentage of inhibition against the drug concentration to determine the GI50 value.
-
Protocol 3: Western Blot Analysis of Phospho-Histone H3
This protocol validates the mechanism of action of AT9283 by detecting the inhibition of Histone H3 phosphorylation at Serine 10.
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. Here, a phospho-specific antibody is used to measure the levels of p-H3(Ser10), a direct substrate of Aurora B.
Methodology:
-
Cell Treatment and Lysis:
-
Plate cells (e.g., HeLa or HCT116) and treat with varying concentrations of the AT9283 salt for a defined period (e.g., 24 hours). Include a positive control (e.g., nocodazole treatment to arrest cells in mitosis) and a negative (vehicle) control. [12][28] * Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel. [29] * Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF membrane. [29]3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. [29] * Incubate the membrane with a primary antibody specific for Phospho-Histone H3 (Ser10) (e.g., at a 1:1000 dilution) overnight at 4°C with gentle shaking. [12][28] * Wash the membrane three times with TBST for 10 minutes each. [29] * Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature. [28][29] * Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane. [28] * Capture the signal using a digital imager.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Histone H3 or a loading control like GAPDH. [30] * Quantify the band intensities to determine the dose-dependent decrease in p-H3(Ser10) levels.
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Conclusion
The L-glutamic acid salt of AT9283 represents a chemically optimized form of a potent multi-kinase inhibitor. Its primary mechanism of action, the inhibition of Aurora B kinase, leads to mitotic catastrophe and apoptosis in cancer cells, providing a strong rationale for its development as an anti-cancer agent. While single-agent efficacy in clinical trials has been limited, the well-characterized mechanism and tolerable safety profile suggest that its therapeutic potential may be realized in combination with other anti-cancer agents. The comprehensive analytical and biological characterization outlined in this guide is essential for any further development and clinical application of this compound.
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